![molecular formula C18H16N2S2 B3032430 Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- CAS No. 17619-11-3](/img/structure/B3032430.png)

Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

Übersicht

Beschreibung

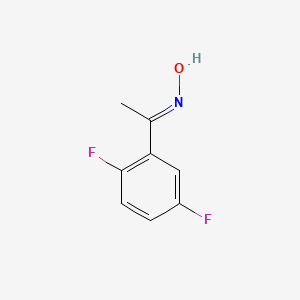

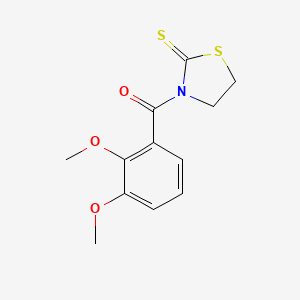

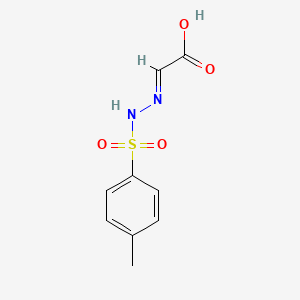

“Benzenamine, 4,4’-[1,4-phenylenebis(thio)]bis-” is a chemical compound . It contains a total of 38 atoms; 16 Hydrogen atoms, 18 Carbon atoms, 2 Nitrogen atoms, and 2 Sulfur atoms . It also contains a total of 40 bonds; 24 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 2 primary amines (aromatic) .

Molecular Structure Analysis

The molecular structure of “Benzenamine, 4,4’-[1,4-phenylenebis(thio)]bis-” is quite complex. It includes 3-dimensional (3D) molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile (SDF/MOL File) .Wissenschaftliche Forschungsanwendungen

Polymer Chemistry and Materials Science

- Epoxy Resins and Adhesives : 4,4’-[1,4-phenylenebis(thio)]bis-benzenamine serves as a curing agent for epoxy resins. When combined with epoxy monomers, it forms cross-linked networks, enhancing mechanical strength, chemical resistance, and thermal stability in adhesives, coatings, and composite materials .

- Thermosetting Polymers : Its reactivity with epoxy groups allows it to participate in polymerization reactions, leading to robust thermosetting polymers. These materials find applications in aerospace, automotive, and construction industries .

Electronics and Conductive Materials

- Organic Semiconductors : Researchers explore 4,4’-(1,4-Phenylenebis(sulfanediyl))dianiline as a building block for organic semiconductors. Its π-conjugated structure facilitates charge transport, making it suitable for organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) .

- Conductive Polymers : Incorporating this compound into conductive polymers enhances their electrical conductivity. Potential applications include flexible electronics, sensors, and energy storage devices .

Biomedical and Pharmaceutical Research

- Antioxidant Properties : 4,4’-[1,4-phenylenebis(thio)]bis-benzenamine exhibits antioxidant activity. Researchers investigate its potential in mitigating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions .

- Drug Delivery Systems : Its functional groups allow for modification and conjugation with drug molecules. Scientists explore its use in targeted drug delivery systems, improving therapeutic efficacy and minimizing side effects .

Photoluminescent Materials

- Fluorescent Dyes and Probes : The compound’s aromatic structure contributes to its photoluminescent properties. It can serve as a fluorescent dye or probe in biological imaging, environmental monitoring, and material science .

Catalysis and Green Chemistry

- Metal-Organic Frameworks (MOFs) : Researchers incorporate 4,4’-(1,4-Phenylenebis(sulfanediyl))dianiline into MOFs for catalytic applications. These porous materials exhibit high surface area and tunable reactivity, making them useful in gas separation, adsorption, and heterogeneous catalysis .

- Sustainable Synthesis : Its use in green chemistry involves designing eco-friendly synthetic routes. By employing this compound, researchers aim to reduce hazardous reagents and minimize environmental impact .

Photovoltaics and Solar Cells

- Dye-Sensitized Solar Cells (DSSCs) : Researchers explore its incorporation into DSSCs as a sensitizer. Its absorption properties in the visible spectrum can enhance solar energy conversion efficiency .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[4-(4-aminophenyl)sulfanylphenyl]sulfanylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2S2/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12H,19-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVZSJGTRGMMCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2=CC=C(C=C2)SC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90487265 | |

| Record name | Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- | |

CAS RN |

17619-11-3 | |

| Record name | Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-3-(ethoxycarbonyl)-1,8A-dihydro-[1,2,4]triazolo[4,3-B]pyridazine-8-carboxylic acid](/img/structure/B3032353.png)

![benzyl N-{1-[(4-methylphenyl)sulfonyl]ethyl}carbamate](/img/structure/B3032358.png)

![5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B3032362.png)